N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a furan ring attached to a pyrimidine moiety, which is further substituted with dimethylamino and dimethyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including proteins involved in cell cycle regulation and apoptosis .
Mode of Action
This is achieved through the activation of various cellular pathways, including the p53 pathway, which leads to the upregulation of p21, a protein that inhibits cell cycle progression .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in several biochemical pathways. For instance, the activation of the p53 pathway can result in the upregulation of p21, leading to cell cycle arrest . Additionally, the compound can induce apoptosis, a form of programmed cell death, through the activation of caspases, a family of proteins involved in apoptosis .
Result of Action
The compound’s interaction with its targets and the subsequent changes in cellular pathways can lead to various molecular and cellular effects. For instance, the induction of cell cycle arrest can halt the proliferation of cancer cells, while the activation of apoptosis can lead to the death of these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide typically involves the acylation of amines with furoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction can be performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide has several scientific research applications, including:
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial communication systems.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
N-alkylfuran-2-carboxamide derivatives: These compounds share a similar furan carboxamide structure but differ in the alkyl chain length and substitution patterns.
Thiophene-2-carboxamide derivatives: These compounds have a thiophene ring instead of a furan ring and exhibit similar biological activities.
Uniqueness
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential antimicrobial and anticancer activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-11(9(2)15-13(14-8)17(3)4)16-12(18)10-6-5-7-19-10/h5-7H,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMVVVMCOEWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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